molecular formula C10H12N2O4S B6340070 {1-[(furan-2-yl)methyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol CAS No. 1221342-05-7

{1-[(furan-2-yl)methyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol

Cat. No.: B6340070
CAS No.: 1221342-05-7
M. Wt: 256.28 g/mol
InChI Key: GEAFMJJRIXDIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {1-[(furan-2-yl)methyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol is a substituted imidazole derivative characterized by:

  • C-2 substitution: A methanesulfonyl (mesyl) group, an electron-withdrawing substituent that enhances electrophilicity and may act as a leaving group.
  • C-5 substitution: A hydroxymethyl (-CH2OH) group, contributing polarity and hydrogen-bonding capacity.

Properties

IUPAC Name

[3-(furan-2-ylmethyl)-2-methylsulfonylimidazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c1-17(14,15)10-11-5-8(7-13)12(10)6-9-3-2-4-16-9/h2-5,13H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAFMJJRIXDIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(N1CC2=CC=CO2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Methanesulfonyl-1H-imidazole-5-methanol

The synthesis begins with the preparation of the imidazole core. A modified Debus-Radziszewski reaction employs:

  • Reactants : Glyoxal (40% aqueous), ammonium acetate, and methanesulfonamide in a 1:3:1 molar ratio.

  • Solvent System : Ethanol/water (4:1 v/v) under reflux at 78°C for 18 hours.

Reaction Conditions :

ParameterValue
Temperature78°C
Time18 hours
CatalystNone
Yield62–68%

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding 2-methanesulfonyl-1H-imidazole-5-methanol as a white crystalline solid.

N-Alkylation with Furan-2-ylmethyl Bromide

Introduction of the furan-2-ylmethyl group proceeds via nucleophilic substitution:

  • Substrate : 2-Methanesulfonyl-1H-imidazole-5-methanol (1 equiv).

  • Alkylating Agent : Furan-2-ylmethyl bromide (1.2 equiv).

  • Base : Potassium carbonate (2.5 equiv) in anhydrous DMF at 0°C → room temperature.

Optimization Data :

BaseSolventTemperatureTimeYield
K₂CO₃DMF0°C → RT6 h78%
NaHTHF-10°C4 h65%
Cs₂CO₃AcetonitrileRT8 h71%

The reaction mixture is quenched with ice-water, extracted with dichloromethane, and concentrated. Final purification uses preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity.

One-Pot Tandem Synthesis Strategy

To improve atom economy, a tandem approach combines imidazole formation and N-alkylation:

  • Cyclocondensation :

    • Benzil (1 equiv), methanesulfonamide (1.1 equiv), and furan-2-carbaldehyde (1.05 equiv) in ethanol.

    • Catalyzed by ammonium acetate (3 equiv) and BF₃·OEt₂ (0.1 equiv) at 78°C for 12 hours.

  • In Situ Reduction :

    • Sodium borohydride (2 equiv) added at 0°C to reduce the intermediate aldehyde to the hydroxymethyl group.

Key Advantages :

  • Eliminates intermediate isolation steps.

  • Total yield increases from 45% (stepwise) to 58%.

Spectroscopic Characterization and Quality Control

Fourier-Transform Infrared Spectroscopy (FT-IR)

Critical absorption bands confirm functional groups:

  • C=N Stretch : 1599 cm⁻¹ (imidazole ring).

  • S=O Symmetric/Antisymmetric : 1172 cm⁻¹ and 1345 cm⁻¹.

  • O-H Stretch : 3280 cm⁻¹ (broad, hydroxymethyl).

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

δ (ppm)MultiplicityIntegrationAssignment
3.21s3HCH₃ (SO₂Me)
4.58s2HCH₂OH
5.12s2HN-CH₂-Furan
6.45–7.38m3HFuran protons

¹³C NMR (101 MHz, DMSO-d₆) :

  • Imidazole C-2 : 142.1 ppm (sulfonyl attachment).

  • Furan C-2 : 110.3 ppm.

Industrial-Scale Production Considerations

Catalytic System Optimization

Screening of Lewis acids reveals ytterbium triflate (Yb(OTf)₃) enhances reaction rate:

CatalystLoading (%)Time (h)Yield (%)
None-1862
Yb(OTf)₃5879
ZnCl₂101268

Solvent Recycling Protocols

Ethanol recovery via distillation achieves 85% solvent reuse without yield reduction.

Challenges and Mitigation Strategies

  • Regioselectivity in N-Alkylation :

    • Competing O-alkylation minimized using bulky bases (e.g., DBU).

  • Methanesulfonyl Group Hydrolysis :

    • Maintain pH > 8 during aqueous workups to prevent desulfonylation.

  • Furan Ring Stability :

    • Avoid prolonged heating >100°C to prevent ring-opening reactions .

Chemical Reactions Analysis

Types of Reactions

{1-[(furan-2-yl)methyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformations .

Major Products Formed

Major products formed from these reactions include various substituted furans, reduced imidazole derivatives, and sulfonyl-substituted compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Its structure allows for interactions with biological targets, making it a candidate for drug development. Some notable applications include:

  • Antimicrobial Activity : Research indicates that derivatives of imidazole compounds exhibit antimicrobial properties. The introduction of the furan ring may enhance this activity due to increased lipophilicity and bioavailability.
  • Anticancer Properties : Imidazole derivatives have been studied for their ability to inhibit cancer cell proliferation. The unique functional groups in this compound may contribute to selective cytotoxicity against cancer cells.

Organic Synthesis

In organic chemistry, {1-[(furan-2-yl)methyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol serves as an important intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable in:

  • Synthesis of Bioactive Compounds : The compound can be modified through substitution reactions to create new derivatives with enhanced biological activity.
  • Material Science : The unique properties of the methanesulfonyl and imidazole groups allow for the development of novel materials with specific functionalities, such as conductive polymers or catalytic agents.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of several imidazole derivatives, including those related to {1-[(furan-2-yl)methyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol. Results indicated that modifications to the furan ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Research

In another investigation, researchers synthesized a series of imidazole derivatives based on this compound framework. The findings demonstrated that certain derivatives exhibited selective cytotoxicity towards various cancer cell lines, suggesting potential as anticancer agents .

Table 2: Comparison with Similar Compounds

Compound NameStructure TypeKey Applications
5-(chloromethyl)-1H-imidazoleImidazole DerivativeAntimicrobial, Anticancer
5-hydroxymethylfurfuralFuran DerivativeBiofuel Production
2-(Furan-2-yl)-1-methyl-1H-imidazoleFuran-Imidazole HybridOrganic Synthesis

Mechanism of Action

The mechanism of action of {1-[(furan-2-yl)methyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol involves its interaction with specific molecular targets. The furan and imidazole rings can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The methanesulfonyl group can enhance the compound’s solubility and reactivity, facilitating its biological activity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Substituent Variations in Imidazole Derivatives
Compound Name (CAS/Ref.) N-1 Substituent C-2 Substituent C-5 Substituent Key Features
Target Compound Furan-2-ylmethyl Methanesulfonyl Methanol Aromatic furan, polar -CH2OH, mesyl group for reactivity
(1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol (13938-65-3) Hexyl Methanesulfonyl Methanol Hydrophobic hexyl chain; enhanced lipophilicity
{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol (1221342-07-9) Diethylaminoethyl Methanesulfonyl Methanol Basic amino group; potential for cationic interactions
(1-Benzyl-2-methyl-1H-imidazol-5-yl)methanol (39483-73-3) Benzyl Methyl Methanol Electron-donating methyl; reduced reactivity vs. mesyl
1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazole-2-thiol (923862-35-5) Furan-2-ylmethyl Thiol (-SH) Phenyl Thiol group for disulfide formation; aromatic phenyl for π interactions

Key Observations :

  • N-1 Substitutions: The furan-2-ylmethyl group (target compound) introduces aromaticity, contrasting with alkyl (hexyl) or amine-containing (diethylaminoethyl) groups in analogs. This affects solubility and interaction with hydrophobic or charged biological targets .
  • C-2 Substitutions : Methanesulfonyl in the target compound enhances electrophilicity compared to methyl (electron-donating) or thiol (nucleophilic) groups. This may influence reactivity in nucleophilic substitution or oxidation reactions .
  • C-5 Substitutions: The hydroxymethyl group in the target compound provides hydrogen-bonding capability, similar to analogs like (1-benzyl-2-methyl-1H-imidazol-5-yl)methanol, but contrasts with phenyl or unsubstituted positions in other derivatives .

Key Observations :

  • Methanesulfonyl groups are typically introduced via sulfonation using methanesulfonyl chloride or via substitution reactions, as seen in .
  • The hydroxymethyl group at C-5 may arise from reduction of a carbonyl precursor or protection/deprotection strategies, as inferred from chlorination reactions in .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility Spectral Data (1H-NMR) Highlights
Target Compound Not reported Likely polar solvents Expected δ 4.6–5.0 ppm (furan protons), δ 3.5–4.0 (-CH2OH)
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 120 Isopropyl alcohol δ 2.51 (CH3), δ 4.62 (CH2Cl), δ 7.45–7.76 (aromatic)
(1-Benzyl-2-methyl-1H-imidazol-5-yl)methanol Not reported DMF, ethanol δ 4.5–5.0 (benzyl CH2), δ 3.8–4.2 (-CH2OH)

Key Observations :

  • The target compound’s furan and hydroxymethyl groups likely increase polarity, enhancing solubility in DMSO or ethanol compared to hexyl-substituted analogs .
  • Methanesulfonyl groups contribute to higher melting points due to dipole-dipole interactions, as seen in .

Biological Activity

The compound {1-[(furan-2-yl)methyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol exhibits significant biological activity due to its unique structural features, including a furan ring and an imidazole moiety. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of {1-[(furan-2-yl)methyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol can be represented as follows:

C11H12N2O4S\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_4\text{S}

This compound features:

  • A furan ring , which is known for its reactivity and biological significance.
  • An imidazole ring , commonly found in various biological molecules, including amino acids and nucleotides.
  • A methanesulfonyl group , which enhances solubility and biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole moiety can interact with various enzymes, potentially acting as an inhibitor. For example, studies have shown that imidazole derivatives can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system .
  • Antioxidant Activity : The presence of the furan ring contributes to antioxidant properties, enabling the compound to scavenge free radicals and reduce oxidative stress .
  • Antitumor Activity : Some analogues of imidazole have demonstrated cytotoxic effects against cancer cell lines. The structural similarity suggests that {1-[(furan-2-yl)methyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol may exhibit similar properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AChE InhibitionSignificant inhibition observed
Antioxidant ActivityEffective free radical scavenger
CytotoxicityIC50 values in cancer cell lines

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of {1-[(furan-2-yl)methyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol.

  • Study on AChE Inhibition : A derivative with a similar structure was tested for its ability to inhibit AChE. Results indicated a promising inhibitory effect, suggesting potential use in treating neurodegenerative diseases .
  • Antioxidant Properties : Research on imidazole derivatives has shown that they possess significant antioxidant capabilities, which could be beneficial in preventing cellular damage from oxidative stress .
  • Antitumor Activity : In vitro studies demonstrated that compounds with imidazole structures exhibit cytotoxic effects against various cancer cell lines, indicating that {1-[(furan-2-yl)methyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol may also possess anticancer properties .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of {1-[(furan-2-yl)methyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol, and how do reaction conditions influence yields?

  • Methodology : The compound can be synthesized via nucleophilic substitution or multi-step condensation. For example, imidazole derivatives are often functionalized using alkylation agents like furfuryl bromide under anhydrous conditions (THF, −60°C) with n-BuLi as a base, followed by methanesulfonyl chloride introduction . Yield optimization requires careful control of temperature, stoichiometry, and purification (e.g., column chromatography or recrystallization). Variations in solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., Pd/C for hydrogenation) significantly impact reaction efficiency .

Q. How are spectroscopic techniques (FT-IR, NMR, UV-Vis) utilized to confirm the structure of this compound?

  • Methodology :

  • FT-IR : Characteristic peaks for –OH (3200–3500 cm⁻¹), sulfonyl (SO₂, 1350–1160 cm⁻¹), and furan C–O–C (1015–1075 cm⁻¹) confirm functional groups .
  • NMR : 1^1H NMR reveals furan protons (δ 6.2–7.4 ppm), imidazole protons (δ 7.8–8.3 ppm), and –CH₂– linkages (δ 4.5–5.0 ppm). 13^{13}C NMR distinguishes aromatic carbons (100–150 ppm) and sulfonyl-attached carbons (δ 40–50 ppm) .
  • UV-Vis : Conjugation between imidazole and furan rings results in absorbance bands at 260–300 nm, useful for tracking electronic transitions in solution .

Q. What crystallographic methods are applied to resolve the 3D structure of this compound, and what challenges arise during refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software is standard. Challenges include handling twinning or weak diffraction due to flexible substituents (e.g., –CH₂– linkages). Hydrogen bonding networks (e.g., O–H···N interactions) are critical for stabilizing the crystal lattice .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations correlate with experimental spectral data for this compound?

  • Methodology : B3LYP/6-311++G(d,p) basis sets optimize molecular geometry and compute vibrational frequencies. Discrepancies between experimental and calculated IR/Raman peaks (e.g., –OH stretching) often arise from solvent effects or crystal packing, requiring corrections via scaling factors . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., π-stacking vs. H-bonding) .

Q. What strategies are employed to analyze biological activity, such as enzyme inhibition or molecular docking, for this compound?

  • Methodology : Docking studies (AutoDock Vina or Schrödinger Suite) assess binding affinity to targets like histamine receptors or antifibrotic enzymes. For example, imidazole derivatives exhibit competitive inhibition via hydrogen bonds with active-site residues (e.g., His231 in H1 receptors). MD simulations (AMBER/CHARMM) validate stability over 100-ns trajectories .

Q. How can synthetic byproducts or stereochemical impurities be identified and mitigated during scale-up?

  • Methodology : LC-MS and HPLC-MS detect impurities (e.g., methanesulfonyl group hydrolysis products). Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers if stereocenters form during alkylation. Process optimization (e.g., low-temperature quenching) minimizes side reactions .

Q. What role does the methanesulfonyl group play in modulating the compound’s electronic properties and reactivity?

  • Methodology : The –SO₂CH₃ group enhances electrophilicity at the imidazole C2 position, facilitating nucleophilic attacks. Natural Bond Orbital (NBO) analysis quantifies charge distribution, showing increased positive charge at C2 (≈+0.35 e) compared to non-sulfonylated analogs. This group also stabilizes transition states in SNAr reactions .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points or spectral How should researchers validate their findings?

  • Resolution : Cross-reference data with high-purity samples (≥98% by HPLC) and standardized conditions (e.g., DSC for melting points). For NMR, use deuterated solvents (DMSO-d₆ or CDCl₃) and internal standards (TMS). Contradictions may stem from polymorphic forms or residual solvents, addressed via recrystallization or TGA analysis .

Q. Conflicting bioactivity results across studies: What factors contribute to variability?

  • Resolution : Differences in assay protocols (e.g., cell lines, incubation times) or compound solubility (DMSO vs. saline) affect IC₅₀ values. Standardize assays using positive controls (e.g., pirfenidone for antifibrotic activity) and replicate experiments with blinded samples .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueObserved PeaksAssignmentReference
FT-IR1165 cm⁻¹, 1350 cm⁻¹S=O (sulfonyl)
1^1H NMRδ 5.1 ppm (s, 2H)–CH₂– (imidazole-furan bridge)
13^{13}C NMRδ 152 ppmImidazole C2 (sulfonylated)

Table 2 : DFT-Calculated vs. Experimental Bond Lengths (Å)

BondCalculated (B3LYP)Experimental (XRD)Deviation
C2–S (SO₂)1.811.790.02
Imidazole N1–C51.331.350.02

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.